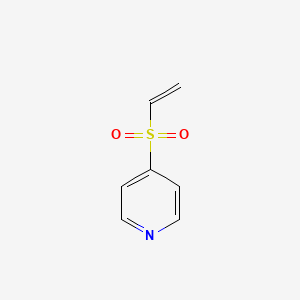

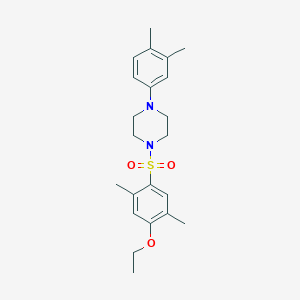

![molecular formula C17H16ClN3O4S B2788158 methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886949-57-1](/img/structure/B2788158.png)

methyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thieno[2,3-c]pyridine . Thieno[2,3-c]pyridines are a class of compounds that contain a thieno[2,3-c]pyridine moiety, which is a tricyclic compound made up of a thiophene and a pyridine ring fused together .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as dimethylcarbamoyl chloride are synthesized from phosgene and dimethylamine .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups including carbamoyl, chlorobenzamido, and dihydrothieno[2,3-c]pyridine .Aplicaciones Científicas De Investigación

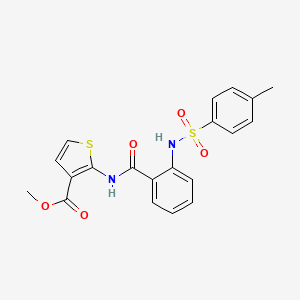

- The compound’s structure includes a pyridine ring and a carbamoyl group, both of which can serve as excellent substrates for Suzuki–Miyaura cross-coupling reactions . This reaction is widely used for carbon–carbon bond formation and has applications in pharmaceutical and agrochemical synthesis. By coupling the compound with aryl or heteroaryl boron reagents, researchers can create complex molecules efficiently.

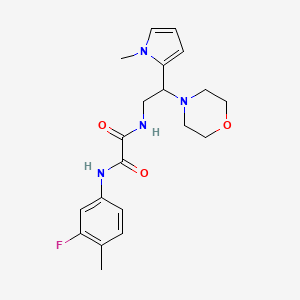

- The compound and its derivatives have potential applications in the agrochemical and pharmaceutical industries. The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to their biological activities. Researchers explore these derivatives for their antimicrobial, antitumor, and anti-inflammatory properties.

- Imidazole, a five-membered heterocyclic moiety found in the compound, plays a crucial role in drug development. It is a basic core in natural products like histidine, purine, and histamine. Derivatives of imidazole exhibit diverse biological activities, including antibacterial, antiviral, and antioxidant effects .

- The compound’s structure allows it to participate in transition metal-catalyzed reactions. For instance, its carbamoyl group can undergo oxidative addition with palladium, leading to Pd–C bond formation. Additionally, transmetalation occurs with boron reagents, enabling cross-coupling reactions .

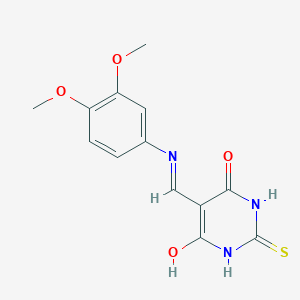

- The compound’s chlorobenzamido group can be selectively fluorinated or chlorinated. For example, vapor-phase reactors can achieve fluorination immediately after chlorination of the methyl group of 3-picoline, resulting in the production of trifluoromethylpyridines .

Suzuki–Miyaura Coupling Reagents

Agrochemicals and Pharmaceuticals

Imidazole Core in Drug Development

Transition Metal Catalysis

Fluorination and Chlorination Reactions

Propiedades

IUPAC Name |

methyl 3-carbamoyl-2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S/c1-25-17(24)21-7-6-11-12(8-21)26-16(13(11)14(19)22)20-15(23)9-2-4-10(18)5-3-9/h2-5H,6-8H2,1H3,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUQTTPTRYOVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2788075.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2788076.png)

![6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2788077.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)

![3-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2788087.png)

![2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2788088.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2788092.png)